2-[(4-phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
2-[(4-phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1025523
InChI:
InChI=1S/C27H20N2O3/c30-26(20-10-4-1-5-11-20)25(27(31)21-12-6-2-7-13-21)29-28-22-16-18-24(19-17-22)32-23-14-8-3-9-15-23/h1-19,28H
SMILES:
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Molecular Formula:
C27H20N2O3
Molecular Weight:
420.5 g/mol
2-[(4-phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
CAS No.:
Cat. No.: VC1025523
Molecular Formula: C27H20N2O3
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20N2O3 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 2-[(4-phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione |
| Standard InChI | InChI=1S/C27H20N2O3/c30-26(20-10-4-1-5-11-20)25(27(31)21-12-6-2-7-13-21)29-28-22-16-18-24(19-17-22)32-23-14-8-3-9-15-23/h1-19,28H |
| Standard InChI Key | BGMIXOMWOGWEKN-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
| SMILES | C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator